3-(6-Amino-9h-purin-9-yl)propanoic acid

Description

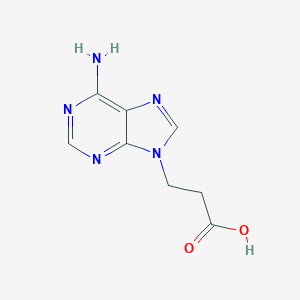

Structure

2D Structure

Properties

IUPAC Name |

3-(6-aminopurin-9-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYJKFBMWMARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292230 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4244-47-7 | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Aminopurin-9-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4244-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4244-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 - 278 °C | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic Acid

Abstract: The unequivocal structure determination of synthetic and natural compounds is the bedrock of chemical and pharmaceutical research. For substituted heterocyclic compounds like purine derivatives, the primary challenge often lies in unambiguously assigning the position of substituents on the core ring system. This guide provides an in-depth, methodology-focused walkthrough for the structure elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic acid (also known as 9-(2-carboxyethyl)adenine), a molecule of interest in biological and chemical studies. We will detail a logical, multi-technique approach, emphasizing the causality behind experimental choices and the synergy between different analytical methods, designed for researchers and drug development professionals.

Introduction

This guide presents a systematic workflow to confirm that the propanoic acid chain is indeed attached to the N9 position, as the IUPAC name suggests. Our approach prioritizes self-validating protocols, beginning with foundational mass analysis and culminating in definitive connectivity mapping through advanced nuclear magnetic resonance (NMR) techniques.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅O₂ | [1] |

| Average Molecular Weight | 207.19 g/mol | [1] |

| Monoisotopic Mass | 207.07562455 Da | |

| CAS Number | 4244-47-7 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 277 - 278 °C | [1] |

| Common Synonyms | 9-(2-carboxyethyl)adenine, 3-(9-Adeninyl)propionic acid | [1] |

The Strategic Elucidation Workflow

A robust structure elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case from orthogonal techniques, where each step confirms and refines the hypothesis from the previous one. Our workflow begins with a broad confirmation of mass and elemental formula, followed by a detailed mapping of the proton and carbon skeleton, and finally, establishing the critical bond connectivity that defines the specific N9 isomer.

Figure 1: The logical workflow for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before investing significant time in NMR, it is imperative to confirm the molecular formula. Low-resolution mass spectrometry can be ambiguous, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy within 5 ppm. This precision is sufficient to assign a unique elemental composition, validating that the sample corresponds to the expected C₈H₉N₅O₂ formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol:Water 1:1 v/v with 0.1% formic acid to promote ionization). The acid helps protonate the basic nitrogen atoms of the purine ring, yielding a strong signal for the [M+H]⁺ ion.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.

-

Acquisition Parameters (Positive Ion Mode):

-

Mass Range: 100-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Gas Flow (Nebulizer): Set according to instrument specifications.

-

Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to analysis to guarantee mass accuracy.

-

-

Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Compare the measured mass to the theoretical mass.

Table 2: Expected HRMS Data

| Ion | Theoretical Mass (Da) | Expected Measured Mass (± 5 ppm) |

| [M+H]⁺ | 208.08290 | 208.08186 - 208.08394 |

The observation of a high-accuracy mass corresponding to C₈H₉N₅O₂ provides the first piece of robust, trustworthy evidence for the compound's identity.

Core Structural Analysis: NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. While 1D NMR (¹H and ¹³C) allows us to identify and count the unique chemical environments, it is the 2D NMR experiments that build the molecular map. For N-substituted purines, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive technique for identifying the specific nitrogen atom to which the side chain is attached.[3][4]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (e.g., -COOH and -NH₂).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within a spin system (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-4 bonds). This is the critical experiment.

-

Data Interpretation: A Step-by-Step Logic

1. ¹H NMR - Identifying the Fragments: The ¹H NMR spectrum should display signals corresponding to two distinct molecular fragments: the adenine core and the propanoic acid chain.

-

Adenine Protons: Two sharp singlets in the aromatic region (~8.0-8.5 ppm), corresponding to the H-2 and H-8 protons of the purine ring.

-

Amino Protons: A broad singlet (~7.3 ppm in DMSO-d₆) for the two protons of the 6-amino group.

-

Propanoic Acid Protons: Two signals in the aliphatic region, each integrating to 2 protons. These will appear as triplets due to coupling with each other, forming a classic A₂X₂ system. One triplet (~4.3 ppm) corresponds to the -CH₂- group directly attached to the purine nitrogen (N-CH₂), while the other (~2.8 ppm) corresponds to the -CH₂- group adjacent to the carbonyl (CH₂-COOH).

2. ¹³C NMR - Counting the Carbons: The proton-decoupled ¹³C NMR spectrum should show 8 distinct carbon signals, confirming the molecular formula.

-

Purine Carbons: Five signals in the aromatic/heterocyclic region (~118-156 ppm).

-

Propanoic Acid Carbons: Three signals: the carbonyl carbon (~172 ppm), the N-CH₂ carbon (~40 ppm), and the CH₂-COOH carbon (~34 ppm).

3. COSY & HSQC - Assembling the Fragments:

-

COSY: Will show a clear cross-peak between the two triplets of the propanoic acid chain, confirming their direct connectivity (N-CH₂-CH₂ -COOH). It will show no other correlations, confirming the adenine and propanoic acid units are isolated spin systems.

-

HSQC: Will definitively link each proton signal to its directly attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

4. HMBC - The Definitive Link: This is the culminating experiment that proves the N9 substitution. The key is to look for long-range correlations between the propanoic acid protons and the purine carbons. For an N9 linkage, the following correlations are expected and essential:

-

The protons of the N-CH₂ group (~4.3 ppm) will show correlations to the C4 and C8 carbons of the purine ring.

-

Conversely, the H-8 proton of the purine ring will show a correlation to the N-CH₂ carbon of the side chain.

The observation of these cross-peaks is irrefutable evidence that the propanoic acid chain is covalently bonded to the N9 position. An N7 substitution would result in correlations from N-CH₂ to C5 and C8, which would be clearly distinguishable.

Figure 2: Key HMBC correlations confirming the N9 substitution.

Table 3: Summary of Expected NMR Assignments (in DMSO-d₆, ~400 MHz)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations from this Proton |

| H-2 | ~8.15 (s, 1H) | ~152.5 | C4, C6 |

| H-8 | ~8.25 (s, 1H) | ~141.0 | C4, C5, N-CH₂ |

| 6-NH₂ | ~7.30 (br s, 2H) | - | C2, C6 |

| C2 | - | ~152.5 | - |

| C4 | - | ~149.0 | - |

| C5 | - | ~118.5 | - |

| C6 | - | ~156.0 | - |

| C8 | - | ~141.0 | - |

| N-CH₂ | ~4.30 (t, 2H) | ~40.0 | C4, C8 , CH₂-COOH, COOH |

| CH₂-COOH | ~2.80 (t, 2H) | ~34.0 | N-CH₂, COOH |

| COOH | ~12.3 (br s, 1H) | ~172.0 | - |

Note: Chemical shifts are predictive and may vary based on concentration and exact experimental conditions.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. The process is self-validating:

-

HRMS establishes the correct elemental playground (C₈H₉N₅O₂).

-

1D and 2D NMR build the molecular fragments and then, critically, the HMBC experiment acts as the final arbiter, providing unambiguous proof of the connection between the propanoic acid side chain and the N9 position of the adenine core.[3]

This multi-faceted approach provides the high degree of certainty required in scientific research and drug development, ensuring that subsequent biological and chemical studies are based on a correct and rigorously confirmed molecular structure.

References

- 1. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(adenin-9-yl)propanoic acid

This guide provides a comprehensive overview of the core physicochemical properties of 3-(adenin-9-yl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. As an adenine derivative, its structural features suggest potential applications in various therapeutic areas.[1][2][3] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to predict its behavior in biological systems and to design effective drug delivery strategies.[4][5][6]

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing self-validating protocols for the determination of key parameters.

Introduction to 3-(adenin-9-yl)propanoic acid and the Imperative of Physicochemical Profiling

3-(adenin-9-yl)propanoic acid belongs to the family of purine derivatives, which are fundamental components of nucleic acids and play crucial roles in various biological processes.[7][8] The adenine scaffold is a common feature in many therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The propanoic acid side chain introduces a carboxylic acid functional group, which is expected to significantly influence the molecule's overall physicochemical properties, particularly its acidity and solubility.

The journey of a drug candidate from the laboratory to the clinic is profoundly influenced by its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[][10] Furthermore, these properties are critical for formulation development, ensuring the stability and bioavailability of the final drug product.[11][12] A comprehensive physicochemical characterization is, therefore, a foundational step in any drug discovery and development program.[4][5]

Core Physicochemical Properties: A Triumvirate of Influence

The three most critical physicochemical properties that dictate the "drug-like" nature of a molecule are its solubility, acidity (pKa), and lipophilicity (logP). These parameters are interconnected and provide a holistic view of how a compound is likely to behave in the physiological environment.

Aqueous Solubility

Table 1: Predicted and Experimental Solubility Data

| Parameter | Value | Method | Source |

| Predicted Aqueous Solubility | Data not available | N/A | N/A |

| Experimental Aqueous Solubility | To be determined | Shake-Flask Method | N/A |

The gold-standard method for determining equilibrium solubility is the shake-flask method.[16] This protocol provides a robust and reproducible means of quantifying the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(adenin-9-yl)propanoic acid to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, pH 6.8, and pH 7.4 to simulate gastric and intestinal fluids).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material. Centrifugation or filtration can be used for effective phase separation.[17]

-

-

Quantification:

-

Dilute the supernatant with an appropriate mobile phase.

-

Analyze the concentration of the dissolved 3-(adenin-9-yl)propanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Causality Behind Experimental Choices:

-

Choice of Buffers: Using buffers at different pH values is critical as the solubility of an ionizable compound like 3-(adenin-9-yl)propanoic acid will be pH-dependent.[12]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a true thermodynamic equilibrium.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Acidity Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is defined as the negative logarithm of the acid dissociation constant (Ka).[18] For a molecule like 3-(adenin-9-yl)propanoic acid with both acidic (carboxylic acid) and basic (adenine ring nitrogens) functional groups, determining the pKa values is crucial. The ionization state of a drug at different physiological pH levels, which is dictated by its pKa, significantly influences its solubility, permeability, and interaction with its biological target.[18][19] Generally, the non-ionized form of a drug is more lipophilic and can more easily cross cell membranes.[11][18]

Table 2: Predicted and Experimental pKa Values

| Functional Group | Predicted pKa | Method | Source |

| Carboxylic Acid | ~2-4 | N/A | General chemical knowledge[20] |

| Adenine (protonated) | ~4-5 (N1) and ~9-10 (N7/N9 proton loss) | N/A | General chemical knowledge |

| Experimental pKa | To be determined | Potentiometric Titration | N/A |

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: The compound is dissolved in a suitable solvent (often with a co-solvent for solubility enhancement), and the pH of the solution is monitored as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of 3-(adenin-9-yl)propanoic acid in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure complete dissolution.

-

-

Titration Setup:

-

Place the solution in a thermostatted vessel (e.g., at 25 °C).

-

Immerse a calibrated pH electrode and a burette tip for the titrant.

-

Stir the solution gently.

-

-

Titration Procedure:

-

For determining the acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

For determining the basic pKa, first, acidify the solution with a known excess of a strong acid (e.g., 0.1 M HCl) and then back-titrate with the strong base.

-

Add the titrant in small, precise increments and record the pH after each addition.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). This can be determined from the first derivative of the titration curve.

-

Causality Behind Experimental Choices:

-

Co-solvent: The use of a co-solvent is sometimes necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration.

-

Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.

-

Inert Atmosphere: For oxygen-sensitive compounds, performing the titration under an inert atmosphere (e.g., nitrogen) is recommended.

Diagram 2: Logic of pKa Influence on Ionization State

Caption: Relationship between pH, pKa, and ionization state.

Lipophilicity (logP/logD)

Lipophilicity, often described as the "fat-loving" nature of a molecule, is a critical factor influencing a drug's ability to cross biological membranes, its distribution into tissues, and its metabolism.[][10][21] It is typically quantified as the logarithm of the partition coefficient (logP) between an organic solvent (usually n-octanol) and water.[21] For ionizable compounds like 3-(adenin-9-yl)propanoic acid, the distribution coefficient (logD) is more relevant as it takes into account the pH-dependent ionization.

Table 3: Predicted and Experimental Lipophilicity Data

| Parameter | Predicted Value | Method | Source |

| XLogP3 | -1.2 | Computed | PubChem CID 146832 (for a similar structure)[22] |

| Experimental logP/logD | To be determined | Shake-Flask Method | N/A |

The predicted negative logP value for a similar structure suggests that 3-(adenin-9-yl)propanoic acid is likely to be hydrophilic rather than lipophilic.

The shake-flask method is the traditional and most reliable method for determining logP and logD values.[13]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations of the compound in each phase are measured at equilibrium to calculate the distribution coefficient.

Step-by-Step Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This is crucial to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Dissolve a known amount of 3-(adenin-9-yl)propanoic acid in the pre-saturated aqueous buffer.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of 3-(adenin-9-yl)propanoic acid in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate the logD using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous phase]).

-

Causality Behind Experimental Choices:

-

n-Octanol: This solvent is widely used as it is believed to be a good mimic of the lipid bilayer of cell membranes.

-

Pre-saturation of Phases: This step is critical to prevent volume changes during the experiment due to the mutual solubility of the two phases.

-

pH Control: For an ionizable compound, the logD is highly dependent on the pH of the aqueous phase. Therefore, using a buffered aqueous phase is essential.

Synthesis of Physicochemical Insights for Drug Development

The interplay of solubility, pKa, and logD provides a powerful predictive tool for the drug development potential of 3-(adenin-9-yl)propanoic acid.

-

Oral Bioavailability: The anticipated hydrophilicity (low logP) and the presence of ionizable groups suggest that the oral absorption of 3-(adenin-9-yl)propanoic acid might be limited. The extent of ionization in the gastrointestinal tract, governed by its pKa values, will be a key determinant of its passive diffusion across the intestinal epithelium.[12][18]

-

Formulation Strategies: If the aqueous solubility is found to be low, formulation strategies such as salt formation (utilizing the acidic and basic centers) or the use of solubility enhancers may be necessary.[13]

-

Distribution: A low logP value would suggest limited distribution into fatty tissues and potentially lower penetration of the blood-brain barrier.

-

Metabolism and Excretion: Hydrophilic compounds are often readily excreted by the kidneys. The metabolic fate will depend on its susceptibility to phase I and phase II metabolic enzymes.[]

Conclusion

While direct experimental data for the physicochemical properties of 3-(adenin-9-yl)propanoic acid is sparse, this guide provides a robust framework for its characterization. By employing the detailed protocols outlined herein, researchers can generate the critical data needed to understand its behavior in biological systems. The anticipated hydrophilic nature of this molecule presents both challenges and opportunities in drug development. A comprehensive understanding of its solubility, pKa, and logD is the first and most critical step in harnessing its therapeutic potential.

References

- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 2. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenine: an important drug scaffold for the design of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pharmainventor.com [pharmainventor.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmaoffer.com [pharmaoffer.com]

- 10. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. industrialpharmacist.com [industrialpharmacist.com]

- 12. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medvik: Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid [medvik.cz]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. What is pKa and how is it used in drug development? [pion-inc.com]

- 19. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tryptophan - Wikipedia [en.wikipedia.org]

- 21. omicsonline.org [omicsonline.org]

- 22. 3-Adenin-9-yl-2-hydroxypropanoic acid | C8H9N5O3 | CID 146832 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Alchemist's Guide to Adenine: Strategic Pathways to Novel Derivatives for Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Adenine - A Privileged Scaffold in Modern Medicinal Chemistry

Adenine, a fundamental component of DNA, RNA, and essential cofactors like ATP and NAD, is one of nature's most ubiquitous and vital heterocyclic compounds.[1][2] This inherent biological relevance makes the adenine scaffold a "privileged structure" in medicinal chemistry, a starting point for the design of a vast array of therapeutic agents.[1][2] Chemical modifications of the adenine core have yielded potent inhibitors for enzymes such as kinases and methyltransferases, leading to treatments for cancer and viral diseases.[1][3][4] Adenosine analogues that inhibit DNA/RNA synthesis are widely used as anticancer and antiviral agents.[1] The exploration of novel synthetic pathways to access diverse adenine derivatives is therefore a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics. This guide provides an in-depth exploration of the core synthetic strategies employed to generate novel adenine derivatives, focusing on the underlying chemical logic and providing practical, field-proven insights.

I. Strategic Deconstruction of the Adenine Core: Key Hubs for Functionalization

The synthetic versatility of adenine lies in the distinct reactivity of its constituent atoms. A strategic approach to derivatization involves targeting specific positions on the purine ring system and the exocyclic amino group. The primary sites for modification are:

-

The Purine Ring: Direct functionalization of the C2, C6, and C8 positions.

-

The N9 Position: A key site for introducing diversity, particularly in the synthesis of nucleoside analogues and enzyme inhibitors.

-

The N6-Amino Group: A versatile handle for introducing a wide range of substituents to modulate receptor binding and other biological activities.

This guide will systematically explore the synthetic methodologies for modifying each of these key hubs.

II. Direct C-H Functionalization: A Modern Approach to Core Modification

Traditional methods for modifying the purine ring often involve multi-step sequences starting from halogenated precursors. However, the advent of transition-metal-catalyzed C-H bond activation has revolutionized the synthesis of purine derivatives, offering a more direct and efficient route to novel analogues.[5]

A. Palladium- and Rhodium-Catalyzed Arylation and Amination

Palladium and rhodium catalysts have proven particularly effective in mediating the direct functionalization of C-H bonds in purine systems.[6][7][8] These reactions often utilize a directing group strategy, where a substituent on the purine ring coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond.

A notable example is the Rh-catalyzed selective C-H functionalization of 6-arylpurines, where the purine moiety itself directs the C-H bond activation of an appended aryl group.[6][7] The reaction can be controlled to achieve either mono- or double C-H amination, with the selectivity governed by intramolecular hydrogen-bonding interactions.[6]

Experimental Protocol: Rh-Catalyzed C-H Amination of 6-Arylpurines

Objective: To synthesize a mono-aminated 6-arylpurine derivative via directed C-H functionalization.

Materials:

-

6-Arylpurine substrate

-

Dioxazolone aminating agent

-

[RhCp*Cl2]2 catalyst

-

AgSbF6 additive

-

1,2-Dichloroethane (DCE) as solvent

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-arylpurine substrate (1.0 equiv), the dioxazolone aminating agent (1.2 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.1 M).

-

Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

B. C8-Functionalization: Expanding Chemical Space

The C8 position of adenine is another attractive target for introducing diversity. While traditional approaches often start from 8-bromo-adenosine, direct C-H functionalization offers a more streamlined alternative. Recent advancements have demonstrated the feasibility of diverse C8 modifications of adenine nucleosides via their 8-formyl derivatives.[9]

Logical Workflow for C8-Functionalization

Caption: C8-Functionalization workflow.

III. N9-Alkylation: Gateway to Acyclic Nucleoside Analogues and Beyond

The N9 position of adenine is a primary site for alkylation, leading to a wide array of biologically active compounds, including many antiviral drugs.[4][10] The regioselectivity of adenine alkylation is a critical consideration, as reactions can also occur at other nitrogen atoms, notably N3 and N7.[11][12][13]

A. Controlling Regioselectivity in N-Alkylation

The outcome of adenine alkylation is highly dependent on the reaction conditions. In neutral or slightly basic media, N3-substitution often predominates.[11] Conversely, reacting the adenine anion, typically generated using a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or DMSO, favors the formation of N9 and N7 isomers.[11][13] In many cases, the N9-alkylated product is the major isomer in polar aprotic solvents.[13]

| Condition | Predominant Isomer(s) | Rationale |

| Neutral/Slightly Basic | N3 | Protonation state of adenine favors attack at N3. |

| Basic (Anionic Adenine) | N9 and N7 | Deprotonation at N9 leads to the thermodynamically more stable anion, which then alkylates. |

B. Mitsunobu Reaction for N9-Alkylation

The Mitsunobu reaction provides an alternative and often highly regioselective method for the N9-alkylation of adenine with alcohols. This reaction proceeds under mild conditions and typically affords the N9-isomer with high selectivity.

Experimental Protocol: Mitsunobu N9-Alkylation of Adenine

Objective: To synthesize an N9-alkylated adenine derivative using the Mitsunobu reaction.

Materials:

-

Adenine

-

Alcohol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

Procedure:

-

Dissolve adenine (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF in a dried reaction flask under an inert atmosphere.

-

Add the alcohol (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to separate the desired N9-alkylated product from triphenylphosphine oxide and other byproducts.

-

Characterize the product by NMR and mass spectrometry.

IV. N6-Functionalization: Tuning Receptor Affinity and Selectivity

Modification of the exocyclic N6-amino group is a widely employed strategy for fine-tuning the biological activity of adenine derivatives, particularly for targeting adenosine receptors.[14][15][16]

A. Nucleophilic Aromatic Substitution (SNAr)

A common and straightforward method for introducing substituents at the N6-position involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor, typically 6-chloropurine or its riboside.[17] This reaction proceeds by treating the 6-halopurine with a primary or secondary amine, often in the presence of a base like triethylamine or diisopropylethylamine, in a polar solvent such as ethanol or isopropanol.

Synthetic Pathway for N6-Substituted Adenosines

Caption: N6-Substitution via SNAr.

B. Dimroth Rearrangement

The Dimroth rearrangement offers a regioselective route to certain N6-substituted adenosines. This method involves the initial alkylation of adenosine at the N1 position, followed by a base- or heat-promoted rearrangement to the thermodynamically more stable N6-substituted isomer.[17] This approach is particularly useful for synthesizing biologically important derivatives like N6-benzyladenosine and N6-isopentenyladenosine.[17]

V. Glycosylation: The Path to Nucleoside Analogues

The synthesis of nucleoside analogues, where a sugar moiety is attached to the adenine base, is of paramount importance in the development of antiviral and anticancer agents.[18][19] The key challenge in nucleoside synthesis is the stereoselective formation of the glycosidic bond, typically at the N9 position of adenine.

A. The Silyl-Hilbert-Johnson Reaction

The Silyl-Hilbert-Johnson reaction is a cornerstone of modern nucleoside synthesis. This method involves the reaction of a silylated heterocyclic base (e.g., persilylated adenine) with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4). The use of silylated bases enhances their solubility in organic solvents and increases their nucleophilicity.

B. Enzyme-Catalyzed Glycosylation

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for nucleoside synthesis. Glycosyltransferases are enzymes that can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions.[18] The use of promiscuous glycosyltransferases that can accept a range of modified nucleoside analogues as substrates is a particularly promising area of research.[18]

VI. Conclusion and Future Perspectives

The synthetic pathways to novel adenine derivatives are continually evolving, driven by the persistent need for new and more effective therapeutic agents. While traditional methods of functionalization at the N6 and N9 positions remain highly relevant, modern techniques such as direct C-H activation are opening up new avenues for exploring chemical space around the adenine core. The integration of biocatalysis into synthetic strategies is also poised to play an increasingly important role, offering unparalleled selectivity for complex transformations. For researchers in drug discovery, a deep understanding of these diverse synthetic strategies is essential for the rational design and efficient synthesis of the next generation of adenine-based medicines.

References

- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 2. researchgate.net [researchgate.net]

- 3. Adenine: an important drug scaffold for the design of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrogen-bond-assisted controlled C-H functionalization via adaptive recognition of a purine directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed C-H bond functionalization of C6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. books.rsc.org [books.rsc.org]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. researchgate.net [researchgate.net]

- 14. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity Screening of Purine Analogs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the methodologies and strategic considerations essential for the effective biological activity screening of purine analogs. These synthetic compounds, mimicking endogenous purines, are a cornerstone in the development of therapeutics for a range of diseases, most notably cancer and viral infections.[1] This document offers full editorial control to present a narrative that is both scientifically rigorous and grounded in field-proven insights, ensuring a self-validating system of protocols and a deep understanding of the causality behind experimental choices.

Section 1: The Foundation - Understanding Purine Analogs and Target Identification

Purine analogs exert their biological effects by interfering with metabolic pathways involving endogenous purines, such as adenine and guanine.[1] Their mechanisms of action are diverse, including the inhibition of crucial enzymes in nucleic acid synthesis, incorporation into DNA and RNA leading to chain termination, and modulation of cellular signaling pathways.[2] The journey from a library of purine analogs to a viable drug candidate begins with a clear understanding of the intended biological target.

The Significance of Purine Analogs in Therapeutics

The clinical success of purine analogs is well-established, with drugs like mercaptopurine, fludarabine, and cladribine being mainstays in the treatment of various leukemias and lymphomas.[1] Their efficacy stems from their ability to act as antimetabolites, selectively targeting rapidly proliferating cells that have a high demand for nucleic acid precursors.[1] More recent research has expanded their potential applications to include antiviral therapies and as inhibitors of specific protein kinases and chaperones like Hsp90.

Strategies for Target Identification and Validation

The selection of a biological target is a critical first step that dictates the entire screening strategy. Two primary approaches are employed:

-

Target-Based Screening: This hypothesis-driven approach focuses on a known protein or enzyme implicated in a disease. Purine analog libraries are screened for their ability to modulate the activity of this specific target. This strategy is advantageous for its clear endpoint and facilitates a more straightforward mechanism of action (MoA) studies.

-

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. This can lead to the discovery of novel mechanisms and first-in-class drugs.

A robust target validation process is crucial to ensure that modulating the target will have the desired therapeutic effect. This often involves genetic techniques (e.g., siRNA, CRISPR) to mimic the effect of a small molecule inhibitor and cellular assays to confirm the target's role in the disease phenotype.

Section 2: The Engine of Discovery - High-Throughput Screening (HTS)

High-throughput screening (HTS) is the industrial-scale process of testing a large number of compounds for activity against a biological target. The goal of HTS is to identify "hits"—compounds that exhibit a desired level of activity in a primary assay.

Assay Development and Miniaturization

A successful HTS campaign relies on a robust, reproducible, and cost-effective assay. Key considerations include:

-

Assay Format: Assays are typically performed in 96-, 384-, or 1536-well microtiter plates to maximize throughput.

-

Signal Detection: The choice of detection method (e.g., absorbance, fluorescence, luminescence) depends on the assay principle and the required sensitivity.

-

Statistical Validation: The Z'-factor is a statistical measure used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Experimental Workflow: High-Throughput Screening (HTS) Cascade

Caption: A generalized workflow for a high-throughput screening campaign for purine analogs.

Section 3: Primary Screening Assays - Casting a Wide Net

Primary screening assays are designed to be rapid and cost-effective, allowing for the testing of large compound libraries at a single concentration. The choice of assay depends on the target and the desired biological outcome.

Cell-Based Assays

Cell-based assays measure a compound's effect in a more physiologically relevant context.

These are the most common primary assays for anticancer drug screening. The MTT assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3][4] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium.[4] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[3] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.[3][4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Biochemical Assays

Biochemical assays utilize purified proteins or enzymes to directly measure the inhibitory activity of compounds.

Protein kinases are a major class of drug targets, and many purine analogs function as kinase inhibitors.[5][6] Luminescence-based assays that measure ATP consumption are a common HTS format.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified recombinant kinase, and the purine analog at various concentrations.[7]

-

Initiate Reaction: Add the kinase substrate and ATP to each well to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase.[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[7]

-

ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well.[7] This reagent lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP.

-

Measurement: Incubate at room temperature for 10 minutes to stabilize the signal and measure luminescence using a plate reader.[7]

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity.[7] Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

Section 4: From Hit to Lead - Validation and Optimization

Once primary hits are identified, a series of secondary and confirmatory assays are performed to validate their activity, determine their potency, and elucidate their mechanism of action.

Hit Confirmation and Dose-Response Analysis

Hits from the primary screen are re-tested to confirm their activity. Active compounds are then subjected to dose-response analysis, where they are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[8][9]

Data Presentation: Comparative Cytotoxicity of Purine Analogs

| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Fludarabine | CLL Cells | Chronic Lymphocytic Leukemia | ~1-5 | [1] |

| Cladribine | Hairy Cells | Hairy Cell Leukemia | ~0.01-0.1 | [1] |

| Nelarabine | MOLT-4 | T-cell ALL | 2 | BenchChem |

| Pentostatin | Lymphoid Cells | Lymphoid Malignancies | Varies | [1] |

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Secondary Assays for Mechanism of Action (MoA) Deconvolution

Secondary assays are designed to provide more detailed information about the biological activity of the confirmed hits.

Many anticancer purine analogs induce apoptosis, or programmed cell death. The Annexin V assay is a common method for detecting early-stage apoptosis.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

-

Cell Treatment: Treat cells with the purine analog at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[10]

-

Washing: Wash the cells twice with cold PBS.[11]

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.[11] Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) staining solution.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the stained cells by flow cytometry.[10] Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathway: Purine Analog-Induced Apoptosis

Caption: A simplified signaling pathway of purine analog-induced apoptosis.

Hit-to-Lead Optimization and SAR Studies

The hit-to-lead (H2L) process involves optimizing the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound.[12] This is guided by Structure-Activity Relationship (SAR) studies, which systematically modify the chemical structure of a molecule and assess the impact on its biological activity.[13][14][15]

Key aspects of H2L and SAR include:

-

Analog Synthesis: Medicinal chemists synthesize a series of analogs of the hit compound.

-

Iterative Testing: These analogs are tested in the primary and secondary assays to determine their potency and selectivity.

-

In Silico Modeling: Computational tools can be used to predict the binding of analogs to the target protein and guide the design of new compounds.

Section 5: Preclinical Profiling - The Path to the Clinic

Before a lead compound can be considered for clinical trials, it must undergo a comprehensive preclinical evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties.

In Vitro ADME Assays

A battery of in vitro assays is used to predict the in vivo pharmacokinetic behavior of a drug candidate.[16][17] Early assessment of ADME properties is crucial to avoid costly late-stage failures.

Table of Common In Vitro ADME Assays

| ADME Property | Assay | Purpose |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[18] |

| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins, which influences its distribution and availability. |

| Metabolism | Liver Microsome Stability | Assesses the metabolic stability of a compound in the presence of liver enzymes.[16] |

| Metabolism | CYP450 Inhibition | Identifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[18][19] |

| Excretion | Transporter Assays | Investigates whether the compound is a substrate or inhibitor of key drug transporters. |

This in-depth guide provides a framework for the systematic and rigorous screening of purine analogs. By combining carefully designed assays, robust validation procedures, and a deep understanding of the underlying biology, researchers can effectively navigate the complex path from a chemical library to a promising therapeutic candidate.

References

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. towardsdatascience.com [towardsdatascience.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Annexin V-FITC Kit Protocol [hellobio.com]

- 12. Hit to lead - Wikipedia [en.wikipedia.org]

- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. criver.com [criver.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-(6-Amino-9H-purin-9-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(6-Amino-9H-purin-9-yl)propanoic acid. In the absence of readily available experimental spectra for this specific molecule, this document serves as an expert-level predictive guide based on established principles of NMR spectroscopy and spectral data from analogous structures, such as adenine and propanoic acid derivatives. This approach not only offers a robust hypothesis for the spectral characteristics of the title compound but also illustrates the fundamental process of structural elucidation through spectral prediction.

Introduction: The Importance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the fields of medicinal chemistry and drug development. It provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like this compound, a derivative of the essential nucleobase adenine, a thorough understanding of its ¹H and ¹³C NMR spectra is crucial for confirming its identity, purity, and for studying its interactions with biological targets.

The predicted spectral data herein are derived from the well-documented chemical shifts of the adenine core and the propanoic acid side chain, with adjustments made for the electronic effects of their covalent linkage.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound have been systematically labeled. This numbering convention will be used throughout this guide.

Figure 1. Molecular structure of this compound with atom labeling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals corresponding to the protons on the adenine ring, the propanoic acid chain, and the amino group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The predicted data is summarized in the table below, followed by a detailed explanation.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-2 | ~ 8.2 | Singlet (s) | 1H | The H-2 proton of the adenine core is typically found at a downfield chemical shift due to the deshielding effect of the two adjacent nitrogen atoms. |

| H-8 | ~ 8.1 | Singlet (s) | 1H | The H-8 proton is also in an electron-deficient environment, leading to a downfield shift, generally slightly upfield from H-2. |

| -NH₂ | ~ 7.2 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly with solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange. |

| -CH₂- (C1') | ~ 4.4 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing purine ring at the N9 position, causing a significant downfield shift. The signal is expected to be a triplet due to coupling with the adjacent -CH₂- group. |

| -CH₂- (C2') | ~ 2.9 | Triplet (t) | 2H | These protons are adjacent to both the C1' methylene group and the electron-withdrawing carboxylic acid group, resulting in a downfield shift. The signal is expected to be a triplet from coupling to the C1' protons. |

| -COOH | ~ 11-12 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its chemical shift is highly dependent on the solvent and concentration. It often appears as a very broad singlet and may undergo exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 153 | This carbon is double-bonded to two nitrogen atoms, resulting in a significant downfield shift. |

| C-4 | ~ 149 | As part of the purine ring and bonded to a nitrogen, this carbon is found in the aromatic region. |

| C-5 | ~ 120 | This carbon is part of the imidazole ring fused to the pyrimidine ring. |

| C-6 | ~ 156 | This carbon is bonded to the amino group and two nitrogen atoms within the ring, causing a strong deshielding effect. |

| C-8 | ~ 141 | Similar to C-2, this carbon is in an electron-deficient environment between two nitrogen atoms. |

| C1' | ~ 41 | This carbon is directly attached to the N9 of the purine ring, which causes a downfield shift from a typical aliphatic carbon. |

| C2' | ~ 34 | This aliphatic carbon is influenced by the adjacent C1' and the carboxylic acid group. |

| C3' (-COOH) | ~ 173 | The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield. |

Experimental Considerations and Protocol

To acquire high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : A deuterated solvent that can solubilize the compound is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like this one. Deuterated water (D₂O) with a small amount of acid or base to aid dissolution could also be used, though this would lead to the exchange of labile protons (-NH₂ and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[1][2]

-

Concentration : A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for both ¹H and ¹³C NMR.

-

Internal Standard : A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shifts. For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used.[1]

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates a generalized workflow for an NMR experiment.

Figure 2. Generalized workflow for an NMR experiment.

Trustworthiness and Self-Validation of the Predicted Data

The predictions presented in this guide are grounded in the fundamental principles of NMR spectroscopy and are cross-referenced with empirical data from structurally similar compounds. The trustworthiness of this predictive model is based on the following:

-

Consistency with Known Data : The predicted chemical shifts for the adenine core are consistent with published data for adenine and its derivatives.[3][4] Similarly, the shifts for the propanoic acid moiety are in line with known values for short-chain carboxylic acids.[5][6]

-

Predictable Substituent Effects : The influence of the propanoic acid chain on the adenine ring's chemical shifts, and vice versa, is accounted for based on established electronic effects (inductive and resonance).

-

Internal Consistency : The predicted multiplicities and integrations are logically derived from the molecular structure and the n+1 rule for spin-spin coupling.

When experimental data becomes available, it can be validated against these predictions. Any significant deviations would warrant further investigation into potential structural or conformational nuances of the molecule.

Conclusion

This technical guide provides a comprehensive, expert-level prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging established NMR principles and data from analogous structures, a reliable spectral hypothesis has been constructed. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, facilitating their structural confirmation and purity assessment. The provided protocols and theoretical framework also serve as a practical reference for the application of NMR spectroscopy in chemical and pharmaceutical research.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adenine(73-24-5) 1H NMR [m.chemicalbook.com]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]

Unraveling the Molecular Endgame: A Technical Guide to Mechanism of Action Studies for Adenine-Based Compounds

Introduction: Adenine, a Privileged Scaffold in Drug Discovery

Adenine, a fundamental component of life's most essential molecules like adenosine triphosphate (ATP), NAD+, and cyclic AMP, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to form multiple hydrogen bonds and engage in van der Waals interactions allows it to be recognized by a vast array of protein targets.[2][3] Consequently, synthetic adenine-based compounds are a cornerstone of modern drug discovery, yielding potent inhibitors for critical enzyme families, particularly protein kinases.[1] However, identifying a "hit" compound is merely the prologue. The true scientific narrative unfolds in elucidating its Mechanism of Action (MoA)—a comprehensive understanding of how a compound exerts its therapeutic effect at the molecular, cellular, and ultimately, physiological level.

This guide provides a technical framework for researchers, scientists, and drug development professionals to systematically dissect the MoA of novel adenine-based compounds. We will move beyond a simple checklist of experiments, focusing instead on the strategic integration of biochemical, biophysical, and cellular methodologies to build a robust, self-validating body of evidence.

Part 1: Foundational Insights - Direct Target Engagement and Biophysical Characterization

The initial and most fundamental question is whether the adenine-based compound directly binds to its intended target and with what affinity and kinetics. This phase employs purified proteins and a suite of biophysical techniques to quantify the physical interaction between the compound and its target.

Biochemical Potency: The Litmus Test of Inhibition

For enzyme targets like kinases, a biochemical assay is the first-line experiment to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for assessing the inhibition of a protein kinase.[4]

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the adenine-based compound in the appropriate kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).[4]

-

Reaction Setup: In a microplate, add 5 µL of the compound dilution or control. Subsequently, add 10 µL of a solution containing the purified protein kinase and its specific substrate.[4]

-

Initiation: Start the reaction by adding 10 µL of an ATP solution at a concentration typically near the Michaelis-Menten constant (Km) for the specific kinase.

-

Incubation: Incubate the reaction plate at room temperature for a predetermined period (e.g., 60 minutes), ensuring the reaction remains within the linear range.[4]

-

Detection: Add 25 µL of a detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP concentration.[4]

-

Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a luminometer.[4]

-

Data Analysis: Normalize the data to the controls. Plot the normalized kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Biophysical Validation: Quantifying the Binding Event

While an IC50 value demonstrates functional inhibition, it does not directly measure binding. A suite of biophysical methods should be employed to confirm direct interaction and to characterize the thermodynamics and kinetics of binding.[5][6]

Table 1: Comparison of Key Biophysical Techniques for Target Engagement

| Technique | Principle | Key Outputs | Throughput | Sample Consumption |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[7] | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Medium | Low-Medium |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[8] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | High |

| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding. | ΔTm (thermal shift), qualitative binding confirmation | High | Low |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of protein or ligand nuclei upon binding.[8] | KD, binding site mapping | Low | High |

Expert Insight: For adenine-based compounds targeting ATP-binding sites, DSF is an excellent high-throughput primary screening method to confirm direct binding. Positive hits from DSF should then be characterized by SPR or ITC to obtain quantitative affinity and kinetic data. SPR is particularly powerful as it provides on- and off-rates (kinetics), which can be critical for understanding the duration of drug action in vivo.[7]

Part 2: Target Deconvolution - Identifying the Molecular Target in Phenotypic Screens

When an adenine-based compound is discovered through a phenotypic screen (i.e., based on an observed effect in cells without prior knowledge of the target), identifying its direct molecular target(s) is a critical and often challenging step.[9]

Affinity-Based Approaches

The most direct method for target identification is to use the compound itself as a "bait" to capture its binding partners from a cell lysate.[10]

Experimental Workflow: Affinity Chromatography followed by Mass Spectrometry

Caption: Workflow for affinity-based target deconvolution.

Causality and Self-Validation: The key to a trustworthy result lies in the controls. A crucial control is a competition experiment where the cell lysate is pre-incubated with an excess of the free, unmodified compound before being applied to the affinity matrix. A bona fide target protein should show significantly reduced binding to the matrix in the competed sample. Additionally, using an inactive structural analog of the compound as a negative control bait can help eliminate non-specific binders.

Chemoproteomics for Covalent Inhibitors

For adenine-based compounds designed as covalent inhibitors (e.g., containing a reactive "warhead"), chemoproteomic strategies are exceptionally powerful for identifying the specific site of covalent modification.[11]

Principle: A probe compound, typically the inhibitor derivatized with a clickable tag like an alkyne, is used to treat cells. After cell lysis, the tagged proteins are conjugated to a biotin reporter via "click chemistry". These biotinylated proteins are then enriched and identified by mass spectrometry.[11] This method not only identifies the target protein but can also pinpoint the exact amino acid residue that has been modified.[12]

Part 3: Cellular Mechanism of Action - From Target Engagement to Pathway Modulation

Confirming that a compound binds a target in a test tube is insufficient. The next critical phase is to demonstrate target engagement in a cellular environment and elucidate the downstream consequences on signaling pathways.

Cellular Target Engagement

Cellular thermal shift assays (CETSA) are a powerful method to verify that a compound binds its target within intact cells.

Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A successful target engagement will result in a shift of the melting curve to a higher temperature.

Mapping the Signaling Cascade

Adenine-based compounds, especially kinase inhibitors, are designed to modulate specific signaling pathways. Understanding their effect on these pathways is central to the MoA study.

Key Experimental Protocol: Western Blotting for Pathway Analysis

Principle: This technique measures the changes in the phosphorylation state of key proteins within a signaling pathway following compound treatment.

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the adenine-based compound at various concentrations and for different durations. Include appropriate vehicle and positive controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of a protein of interest (e.g., phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

After further washing, add a chemiluminescent substrate and detect the signal.

-

-